molecular formula C18H15N3 B14591531 4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile CAS No. 61147-72-6

4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile

Cat. No.: B14591531
CAS No.: 61147-72-6
M. Wt: 273.3 g/mol
InChI Key: QTYZJXXYUGEEFQ-UHFFFAOYSA-N
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Description

4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AchE) activity, which is crucial for nerve impulse transmission . This inhibition can lead to potential therapeutic applications in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile stands out due to its unique structural features, which confer specific biological activities not commonly found in other pyrazole derivatives

Properties

CAS No.

61147-72-6

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

4-(5,5-dimethyl-4-phenylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C18H15N3/c1-18(2)16(14-6-4-3-5-7-14)17(20-21-18)15-10-8-13(12-19)9-11-15/h3-11H,1-2H3

InChI Key

QTYZJXXYUGEEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(N=N1)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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